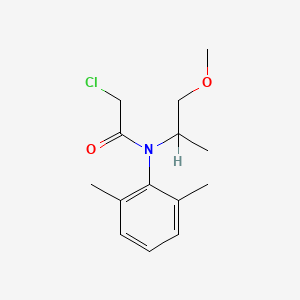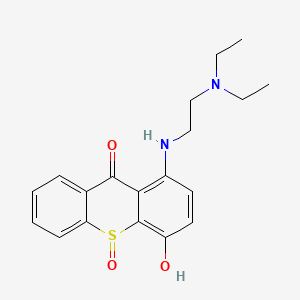
Hycanthone sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hycanthone sulfoxide is a derivative of hycanthone, a compound known for its antiparasitic properties, particularly against schistosomiasis. This compound retains the core structure of hycanthone but includes a sulfoxide functional group, which can influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hycanthone sulfoxide typically involves the oxidation of hycanthone. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate. The reaction conditions often require a controlled temperature and pH to ensure selective oxidation of the sulfur atom to the sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agent and reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Hycanthone sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products:
Oxidation: Hycanthone sulfone.
Reduction: Hycanthone.
Substitution: Various substituted thioxanthenone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its effects on enzyme activity and protein interactions.
Medicine: Explored for its antiparasitic properties and potential anticancer activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Hycanthone sulfoxide exerts its effects primarily through DNA intercalation and inhibition of nucleic acid biosynthesis. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and maintenance . This dual mechanism of action contributes to its antiparasitic and potential anticancer properties.
Comparaison Avec Des Composés Similaires
Hycanthone: The parent compound, known for its antiparasitic activity.
Lucanthone: Another derivative with similar DNA intercalating properties.
Miracil D: A related thioxanthenone compound with antitumor activity.
Comparison: Hycanthone sulfoxide is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity. Compared to hycanthone and lucanthone, this compound may exhibit different pharmacokinetics and toxicity profiles, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
37599-14-7 |
|---|---|
Formule moléculaire |
C19H22N2O3S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethylamino]-4-hydroxy-10-oxothioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(4-2)12-11-20-14-9-10-15(22)19-17(14)18(23)13-7-5-6-8-16(13)25(19)24/h5-10,20,22H,3-4,11-12H2,1-2H3 |
Clé InChI |
BOILIEWUSDEGAC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)O)S(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


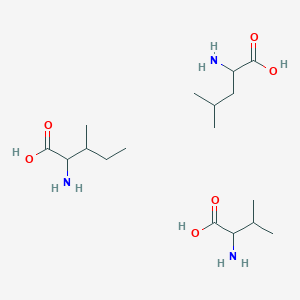
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
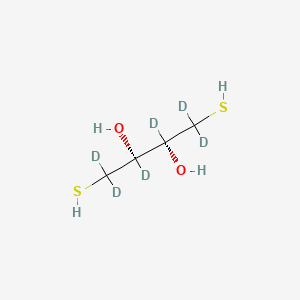
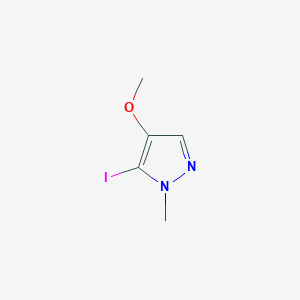
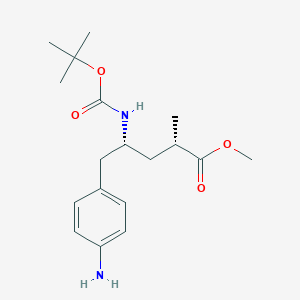
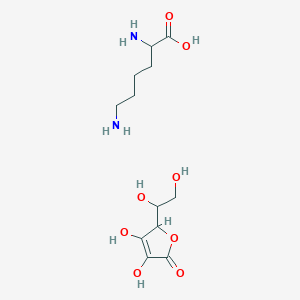
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
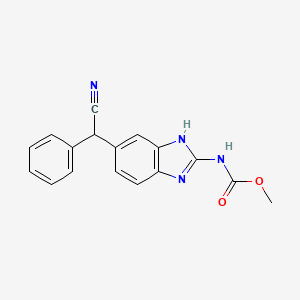
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
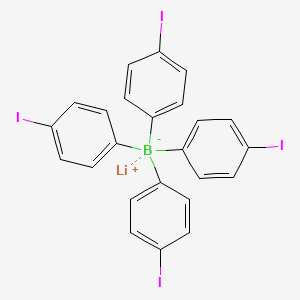
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

